Cyanidin 3-Xyloside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues observed in many fruits and vegetables. It is a glycoside of cyanidin, a common anthocyanidin, with xylose attached as the sugar moiety. This compound is primarily found in plants belonging to the Vaccinium genus, including blueberries (Vaccinium myrtillus) [], and black chokeberries (Aronia melanocarpa) [, , , , ], and black mulberries []. Cyanidin 3-Xyloside contributes to the attractive coloration of these fruits and is also investigated for its potential health benefits. Scientific research on Cyanidin 3-Xyloside primarily focuses on its potential antioxidant, anti-inflammatory, and enzyme inhibitory properties, which may have implications for human health.
Cyanidin 3-xyloside can be extracted from several natural sources, particularly fruits like black chokeberry (Aronia melanocarpa) and other berries. These sources are rich in anthocyanins, including cyanidin derivatives, which are responsible for the deep colors of these fruits. The extraction methods for anthocyanins typically involve solvents like ethanol or methanol, often optimized for yield and purity .
Cyanidin 3-xyloside belongs to the subclass of flavonoids known as anthocyanins. It is specifically classified under the glycosides, where a xylose sugar moiety is attached to the cyanidin aglycone. This compound is structurally related to other cyanidin derivatives such as cyanidin 3-glucoside and cyanidin 3-galactoside, differing only in the sugar substituents.
The synthesis of cyanidin 3-xyloside can be achieved through both natural extraction from plant sources and synthetic approaches in laboratory settings.
For synthetic production, specific genes such as anthocyanidin synthase and glycosyltransferases are expressed in engineered bacterial strains. These systems can produce significant quantities of cyanidin 3-xyloside when supplied with appropriate substrates like glucose .
Cyanidin 3-xyloside has a molecular formula of and a molecular weight of approximately 353.33 g/mol. The structure consists of a cyanidin backbone with a xylose sugar attached at the third position.
Cyanidin 3-xyloside participates in various chemical reactions typical of flavonoids, including:
The stability of cyanidin 3-xyloside can be influenced by factors such as pH, temperature, and light exposure, which are critical in food preservation and processing applications.
The mechanism by which cyanidin 3-xyloside exerts its biological effects primarily involves its antioxidant activity. It scavenges free radicals and reduces oxidative stress within cells.
Research indicates that cyanidin derivatives can modulate various signaling pathways related to inflammation and cell survival, potentially impacting conditions such as diabetes and cardiovascular diseases .
Relevant analyses show that the antioxidant capacity varies based on the source from which cyanidin 3-xyloside is extracted, with higher concentrations often found in darker fruits .
Cyanidin 3-xyloside has several scientific uses:
Research continues into optimizing extraction methods and enhancing the bioavailability of this compound for better utilization in health-related products .
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